O-(1-Chloroethyl) S-Phenyl Thiocarbonate (CAS 196804-44-1) is a highly specialized, stable building block primarily utilized in the synthesis of 1-(acyloxy)-alkyl carbamate prodrugs. As a thiocarbonate derivative, it serves as a critical intermediate for masking primary and secondary amine-containing drugs—such as gabapentin, pregabalin, and baclofen—to improve their oral bioavailability and pharmacokinetic profiles [1]. Unlike highly reactive and moisture-sensitive traditional chloroformates, this compound is a distillable, stable liquid that acts as a robust thermodynamic sink during early synthetic steps. Its procurement is driven by its ability to facilitate high-yield acyloxyalkylation and subsequent N-hydroxysuccinimide (NHS) activation without the need for toxic heavy metal salts or unstable intermediates [2].
Attempting to substitute O-(1-Chloroethyl) S-Phenyl Thiocarbonate with its direct generic precursor, 1-chloroethyl chloroformate, routinely fails in large-scale procurement and manufacturing due to severe stability and reactivity issues [1]. 1-Chloroethyl chloroformate is highly moisture-sensitive, prone to rapid hydrolysis, and frequently leads to unpredictable yields and complex side-reaction profiles when reacted directly with carboxylic acids or amine APIs. Traditional multi-step routes relying on these chloroformates often require the addition of toxic reagents (such as mercury or silver salts) to force the acyloxyalkylation step, making them environmentally and financially unviable for industrial scale-up [2]. By contrast, the S-phenyl thiocarbonate derivative provides a controlled, stable pathway that eliminates the need for hazardous promoters and prevents downstream degradation.
The conversion of unstable chloroformates into O-(1-Chloroethyl) S-Phenyl Thiocarbonate provides a critical stabilization step for industrial manufacturing. When 1-chloroethyl chloroformate is reacted with benzenethiol in dichloromethane at 0-4 °C, it yields O-(1-chloroethyl) S-phenyl thiocarbonate at a 98.5% yield [1]. This forms a stable, pale yellow liquid that can be easily isolated and stored, whereas the baseline 1-chloroethyl chloroformate degrades rapidly upon exposure to ambient moisture.
| Evidence Dimension | Synthesis yield and intermediate stability |
| Target Compound Data | 98.5% yield of stable, isolable O-(1-chloroethyl) S-phenyl thiocarbonate |
| Comparator Or Baseline | 1-Chloroethyl chloroformate (moisture-sensitive, degrades rapidly) |
| Quantified Difference | Near-quantitative conversion (98.5%) to a storable intermediate |
| Conditions | Reaction with benzenethiol and triethylamine in CH2Cl2 at 0-4 °C |
Procuring this stabilized thiocarbonate intermediate eliminates the handling losses and strict anhydrous storage requirements associated with raw chloroformate precursors.
A major bottleneck in prodrug synthesis is the acyloxyalkylation step. Using O-(1-Chloroethyl) S-Phenyl Thiocarbonate as the substrate for reaction with isobutyric acid (in the presence of triethylamine and sodium iodide at 50 °C for 3 days) produces the corresponding acyloxyalkyl thiocarbonate in a 97% yield [1]. In contrast, direct acyloxyalkylation of 1-chloroalkyl chloroformates typically suffers from poor conversions and requires toxic heavy metal promoters to achieve viable yields.
| Evidence Dimension | Yield of acyloxyalkyl intermediate |
| Target Compound Data | 97% yield using O-(1-chloroethyl) S-phenyl thiocarbonate |
| Comparator Or Baseline | Direct chloroformate routes (historically low yields, requiring toxic salts) |
| Quantified Difference | Achieves 97% conversion without heavy metal promoters |
| Conditions | Reaction with isobutyric acid, triethylamine, and NaI at 50 °C for 3 days |
High-yield acyloxyalkylation directly translates to lower cost-of-goods and eliminates the regulatory and disposal burdens of heavy metal catalysts.
The thiocarbonate pathway uniquely enables downstream N-hydroxysuccinimide (NHS) activation. The acyloxyalkyl thiocarbonate derived from O-(1-Chloroethyl) S-Phenyl Thiocarbonate can be oxidized and reacted with NHS to form highly stable, crystalline 1-(acyloxy)-alkyl N-hydroxysuccinimidyl carbonates in yields exceeding 80% [1]. These NHS-carbonates react cleanly with complex amine APIs, whereas direct chloroformate-amine coupling often results in significant API degradation and difficult-to-remove impurities.
| Evidence Dimension | Formation of stable activated coupling agent |
| Target Compound Data | Generates crystalline NHS-carbonates (>80% yield) for clean API coupling |
| Comparator Or Baseline | Direct chloroformate-amine coupling (high impurity profile) |
| Quantified Difference | Enables isolation of a >80% yield stable crystalline intermediate prior to API coupling |
| Conditions | Oxidation followed by NHS coupling in the presence of base |
For buyers working with expensive amine APIs, utilizing this thiocarbonate-to-NHS pathway prevents API waste and simplifies final product purification.
Because of its high-yield acyloxyalkylation and compatibility with NHS activation, this compound is a highly effective starting point for synthesizing gabapentin enacarbil and other acyloxyalkyl carbamate prodrugs of GABA analogs. It ensures high material efficiency and avoids the degradation of the expensive gabapentin API during the final coupling step [1].
For R&D teams designing prodrugs to improve the oral bioavailability or reduce the gastric irritation of primary and secondary amine drugs (e.g., pregabalin, baclofen, or tranexamic acid), this thiocarbonate provides a stable, reliable route to generate the necessary 1-(acyloxy)-alkyl promoieties without the handling challenges of 1-chloroalkyl chloroformates [2].
In procurement scenarios where environmental regulations or GMP requirements prohibit the use of toxic heavy metal promoters (such as mercury or silver salts typically used in older chloroformate routes), this compound allows for clean, promoter-free acyloxyalkylation using standard reagents like sodium iodide and triethylamine [2].